molecular formula C25H33N3O5S B11162872 1-[4-(dipropylsulfamoyl)phenyl]-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide

1-[4-(dipropylsulfamoyl)phenyl]-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11162872
M. Wt: 487.6 g/mol
InChI Key: XQLHDBYIHOLFPU-UHFFFAOYSA-N
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Description

1-[4-(dipropylsulfamoyl)phenyl]-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. It is known for its unique chemical structure, which includes a pyrrolidine ring, a sulfonamide group, and methoxy and methyl substituents on the phenyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(dipropylsulfamoyl)phenyl]-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, sulfonamide group, and the attachment of the phenyl rings with methoxy and methyl substituents. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[4-(dipropylsulfamoyl)phenyl]-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-[4-(dipropylsulfamoyl)phenyl]-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(dipropylsulfamoyl)phenyl]-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .

Properties

Molecular Formula

C25H33N3O5S

Molecular Weight

487.6 g/mol

IUPAC Name

1-[4-(dipropylsulfamoyl)phenyl]-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C25H33N3O5S/c1-5-13-27(14-6-2)34(31,32)21-10-8-20(9-11-21)28-17-19(16-24(28)29)25(30)26-22-15-18(3)7-12-23(22)33-4/h7-12,15,19H,5-6,13-14,16-17H2,1-4H3,(H,26,30)

InChI Key

XQLHDBYIHOLFPU-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)C)OC

Origin of Product

United States

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